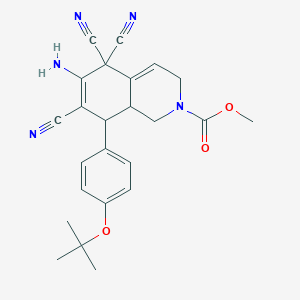![molecular formula C25H25ClN2O B334221 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE](/img/structure/B334221.png)
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a chlorophenyl group, and a cyclohexenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Attachment of the Cyclohexenyl Moiety: The cyclohexenyl group can be attached through a Heck reaction, where a cyclohexenyl halide reacts with the quinoline derivative in the presence of a palladium catalyst.
Final Amidation Step: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Chemical Biology: It is used in chemical biology to study the effects of small molecules on biological systems and to develop new therapeutic strategies.
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-4-quinolinecarboxamide: Similar structure but lacks the methyl group on the quinoline ring.
2-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-quinolinecarboxamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-4-pyridinecarboxamide: Similar structure but with a pyridine ring instead of quinoline.
Uniqueness
The presence of the methyl group on the quinoline ring and the specific arrangement of the chlorophenyl and cyclohexenyl groups confer unique chemical and biological properties to 2-(4-CHLOROPHENYL)-N-[2-(1-CYCLOHEXENYL)ETHYL]-3-METHYL-4-QUINOLINECARBOXAMIDE. These structural features may enhance its binding affinity to certain biological targets and improve its stability and solubility compared to similar compounds.
Propriétés
Formule moléculaire |
C25H25ClN2O |
|---|---|
Poids moléculaire |
404.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25ClN2O/c1-17-23(25(29)27-16-15-18-7-3-2-4-8-18)21-9-5-6-10-22(21)28-24(17)19-11-13-20(26)14-12-19/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,27,29) |
Clé InChI |
UDNOUPSSGDZQBB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NCCC4=CCCCC4 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NCCC4=CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B334144.png)
![5-(4-bromophenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334138.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334140.png)
![isopropyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334143.png)
![Methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334157.png)
![5-(4-bromophenyl)-N-(1-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334158.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B334161.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334145.png)
![5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B334146.png)
![3-bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334147.png)
![3-bromo-5-(4-bromophenyl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B334149.png)
![Isopropyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334151.png)
![Methyl 2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334155.png)
